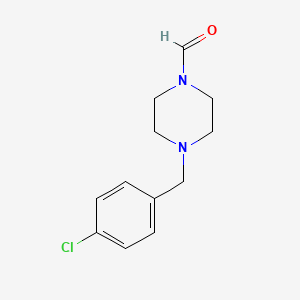
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea, also known as CGP 48506, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in GABAergic neurotransmission, which leads to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has been shown to have significant effects on the central nervous system. It has been reported to increase the activity of GABAergic neurons, which leads to a decrease in neuronal excitability. This results in the observed anticonvulsant and anxiolytic effects. Additionally, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for the GABA-A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. Additionally, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has good bioavailability and can be administered orally, which makes it easy to use in animal models.
However, there are also some limitations to the use of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 in lab experiments. One of the main limitations is that it has not been extensively studied in humans, which limits its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more selective and potent drugs that target the GABA-A receptor. Additionally, more studies are needed to investigate the safety and efficacy of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 is a urea derivative that has shown significant potential for therapeutic applications in neurological disorders. It has been synthesized through various methods and has been extensively studied for its anticonvulsant and anxiolytic effects. Its mechanism of action is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has several advantages for use in lab experiments, but there are also some limitations to its use. Future research should focus on investigating its potential therapeutic applications, mechanism of action, and safety and efficacy in humans.
Synthesemethoden
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 2-(chloromethyl)thiophene, followed by the reaction with urea in the presence of a catalyst. Another method involves the reaction of 2-ethoxyaniline with 2-(bromomethyl)thiophene, followed by the reaction with potassium cyanate in the presence of a catalyst. Both methods have been reported to yield high purity and good yields of N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, N-(2-ethoxyphenyl)-N'-(2-thienylmethyl)urea 48506 has shown promise in the treatment of neuropathic pain and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDGWQKTMXHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)
![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)

![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)

![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)

![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)